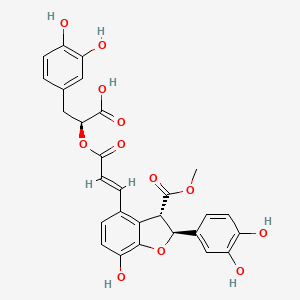

Monomethyl lithospermate

Description

The exact mass of the compound this compound is 552.12677620 g/mol and the complexity rating of the compound is 938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOCYHUCMXEHDG-PDLQCWERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis Pathway of Monomethyl Lithospermate: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of monomethyl lithospermate, a significant bioactive compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, precursor molecules, and regulatory aspects of its synthesis. The guide summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the core biochemical routes and analytical workflows.

Introduction to this compound

This compound, also known as lithospermic acid monomethyl ester, is a derivative of lithospermic acid, a naturally occurring phenolic acid found in plants of the Salvia genus, commonly known as Danshen or red sage.[1][2][3] Lithospermic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[4][5][6] this compound, with the chemical formula C₂₈H₂₄O₁₂, is a methylated form of lithospermic acid and is believed to play a crucial role in the overall pharmacological profile of Salvia extracts.[1][4] Understanding its biosynthesis is critical for optimizing its production through metabolic engineering and for the development of novel therapeutics.

The Core Biosynthesis Pathway: From Primary Metabolites to this compound

The biosynthesis of this compound is a complex process that originates from primary metabolism, specifically from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptualized in four major stages:

-

The Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.

-

The Tyrosine-Derived Pathway: L-tyrosine is transformed into 3,4-dihydroxyphenyllactic acid (danshensu).

-

Convergence and Dimerization: The products of the two initial pathways converge to form rosmarinic acid, which then undergoes oxidative dimerization to yield lithospermic acid B (salvianolic acid B).[7][8]

-

Methylation: Lithospermic acid B is subsequently methylated to form this compound.[9]

The following diagram provides a high-level overview of this intricate biosynthetic network.

Detailed Enzymatic Steps of the Synthesis Pathway

The Phenylpropanoid Pathway Branch

The synthesis of 4-coumaroyl-CoA from L-phenylalanine is a well-characterized pathway in plants.[10] It involves the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.[10]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[10]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[7]

The Tyrosine-Derived Pathway Branch

Parallel to the phenylpropanoid pathway, L-tyrosine is converted to danshensu (3,4-dihydroxyphenyllactic acid) through a series of enzymatic reactions:[7]

-

Tyrosine Aminotransferase (TAT): TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid.[11]

-

Hydroxyphenylpyruvate Reductase (HPPR): This reductase converts 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.[11]

-

Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450-dependent monooxygenase, converts 4-hydroxyphenyllactic acid to 3,4-dihydroxyphenyllactic acid (danshensu).[12]

Convergence to Rosmarinic Acid

The two pathways converge with the formation of rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. This crucial step is catalyzed by Rosmarinic Acid Synthase (RAS) , a member of the BAHD family of acyltransferases.[10][13] RAS facilitates the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid, followed by hydroxylation events to form rosmarinic acid.[10][12]

Formation of Lithospermic Acid B (Salvianolic Acid B)

Lithospermic acid B, which has been established to be identical to salvianolic acid B, is formed through the oxidative coupling of two molecules of rosmarinic acid.[7][14] This dimerization is thought to be catalyzed by laccase enzymes.[8] Laccases are multi-copper containing oxidases that are known to be involved in the polymerization of phenolic compounds.[8]

Methylation to this compound

The final step in the proposed pathway is the methylation of lithospermic acid B to yield this compound. While the specific enzyme responsible for this reaction in Salvia miltiorrhiza has not been definitively characterized, metabolic studies in rats have shown that lithospermic acid is metabolized into O-methylated derivatives, namely 3'-monomethyl- and 3',3''-dimethyl-lithospermic acid.[9] This suggests the involvement of an O-methyltransferase (OMT) that utilizes a methyl donor, such as S-adenosyl-L-methionine (SAM), to catalyze the methylation of a hydroxyl group on the lithospermic acid B backbone.

The following diagram illustrates the detailed enzymatic steps in the biosynthesis of this compound.

References

- 1. This compound | 933054-33-2 | IMB05433 [biosynth.com]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. This compound | CAS#:933054-33-2 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]

- 9. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rosmarinate synthase - Wikipedia [en.wikipedia.org]

- 14. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Lithospermate: A Deep Dive into its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl lithospermate, a derivative of lithospermic acid and often studied in its salt form as magnesium lithospermate B (MLB), is a bioactive compound isolated from Salvia miltiorrhiza (Danshen). This traditional Chinese medicinal herb has a long history of use for treating cardiovascular and inflammatory diseases. In recent years, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, anti-proliferative, and anti-apoptotic effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanisms of Action

In vitro studies have revealed that this compound exerts its effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include potent anti-inflammatory and antioxidant activities, as well as the inhibition of cell proliferation and apoptosis in various cell types.

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

In human dermal microvascular endothelial cells (HMEC-1), pretreatment with MLB at concentrations of 10–100 μM dose-dependently inhibited lipopolysaccharide (LPS)-induced upregulation of the inflammatory cytokines ICAM1, VCAM1, and TNFα.[1][2] Mechanistic studies revealed that MLB prevents the degradation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit, which are crucial steps in NF-κB activation.[1][2] This inhibitory effect on the NF-κB pathway has been observed in various cell types, including hepatic stellate cells (HSCs) and neurons.[3][4][5] In HSCs, MLB was shown to inhibit NF-κB transcriptional activation and the production of the pro-inflammatory chemokine MCP-1 in a dose-dependent manner.[3][5]

Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. In human skin fibroblasts, MLB suppressed the transactivation of NF-κB and activator protein 1 (AP-1), which are responsible for the expression of matrix metalloproteinases (MMPs), by inhibiting the MAPK signaling pathway.[6] Specifically, MLB has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) but not extracellular signal-regulated kinase (ERK) in activated T cells.[7] In a model of right ventricular dysfunction, MLB was found to reverse the up-regulation of phosphorylated-p38 (p-p38) MAPK.[8]

Antioxidant Activity

A significant component of this compound's mechanism of action is its potent antioxidant activity. It acts as a direct scavenger of reactive oxygen species (ROS) and also enhances the endogenous antioxidant defense systems.

In vitro studies have demonstrated that MLB can directly scavenge superoxide (B77818) anions and hydroxyl radicals.[9] It has been shown to inhibit lipid peroxidation induced by auto-oxidants or Fe2+/Vitamin C in rat liver homogenates.[9] In hepatic stellate cells, MLB strongly suppressed H₂O₂-induced ROS generation.[3][5]

Moreover, this compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. In HMEC-1 cells, MLB pretreatment activated the Nrf2 pathway, and the knockdown of Nrf2 abolished the inhibitory effects of MLB on IκBα degradation and ICAM1 up-regulation.[1][2] The activation of Nrf2 by MLB is mediated by Protein Kinase C (PKC) and the PI3K/Akt pathway.[1][2] In HEK293T cells, MLB enhanced the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, in a dose-dependent manner under high-glucose conditions, and this effect was eliminated by silencing the Nrf2 gene.[10]

Anti-Proliferative and Anti-Apoptotic Effects

This compound has demonstrated the ability to inhibit cell proliferation and protect against apoptosis in different in vitro models.

In hepatic stellate cells, MLB suppressed platelet-derived growth factor (PDGF)-induced cell proliferation in a dose-dependent manner.[3][5] In a study on lung cancer cells, a related compound, berbamine, was shown to inhibit cell proliferation and migration.[11]

Regarding its anti-apoptotic effects, pretreatment with 50 μM of lithospermic acid B (LAB), a related compound, significantly reduced cytokine-induced apoptosis in INS-1 cells.[12] LAB was found to alleviate the phosphorylation of p38 and JNK and decrease cleaved caspase-3 activity.[12] In cardiomyocytes, MLB significantly suppressed apoptosis induced by simulated ischemia/reperfusion.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anti-Inflammatory Effects of this compound (MLB) in vitro

| Cell Type | Stimulant | MLB Concentration | Effect | Reference |

| HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of ICAM1, VCAM1, and TNFα mRNA upregulation.[1][2] | [1][2] |

| Hepatic Stellate Cells | - | Dose-dependent | Inhibition of NF-κB transcriptional activation and MCP-1 production.[3][5] | [3][5] |

| Human Skin Fibroblasts | UVB | - | Suppression of NF-κB and AP-1 transactivation.[6] | [6] |

| Human Peripheral T Lymphocytes | PMA + Ionomycin | - | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production.[7] | [7] |

Table 2: Antioxidant Effects of this compound (MLB) in vitro

| Assay/Cell Type | Condition | MLB Concentration | Effect | Reference |

| Rat Liver Homogenate | Auto-oxidation | 10 mg/L | 69.2% inhibition of lipid peroxidation.[9] | [9] |

| Rat Liver Homogenate | Fe²⁺/VitC induced | 10 mg/L | 57.7% inhibition of lipid peroxidation.[9] | [9] |

| Hepatic Stellate Cells | H₂O₂ induced | - | Strong suppression of ROS generation.[3][5] | [3][5] |

| HEK293T Cells | High glucose | 50-100 µmol/L | Enhanced Nrf2 translocation and HO-1 expression.[10] | [10] |

Table 3: Anti-Proliferative and Anti-Apoptotic Effects of this compound (MLB) in vitro

| Cell Type | Stimulant | MLB/LAB Concentration | Effect | Reference |

| Hepatic Stellate Cells | PDGF | Dose-dependent | Suppression of cell proliferation.[3][5] | [3][5] |

| INS-1 Cells | INF-γ + IL-1β | 50 µM (LAB) | Significant reduction in cell death.[12] | [12] |

| Cardiomyocytes | Simulated Ischemia/Reperfusion | - | Significant suppression of apoptosis.[13] | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells (e.g., Hepatic Stellate Cells) are seeded at a density of 3 × 10⁴ cells per well in 24-well plates.[3]

-

Treatment: After 24 hours of serum starvation, cells are treated with various concentrations of MLB (e.g., 0-300 µM) for a specified duration (e.g., up to 72 hours).[3]

-

MTT Incubation: 125 µl of MTT solution (2 mg/ml in PBS) is added to each well and incubated for 4 hours.[3]

-

Solubilization: The supernatant is removed, and the formazan (B1609692) crystals are solubilized in 250 µl of DMSO for 30 minutes.[3]

-

Measurement: The optical density is measured at 540 nm using an enzyme-linked immunosorbent assay (ELISA) reader.[3]

Reactive Oxygen Species (ROS) Detection

-

Cell Seeding: Cells (e.g., Hepatic Stellate Cells) are plated at a density of 2 × 10⁴ cells/well in a 96-well plate.[3]

-

Preincubation: After 24 hours of serum starvation, cells are preincubated with MLB (e.g., 0, 50, 100 µM) for 1 hour.[3]

-

Dye Loading: Cells are loaded with 10 µM of the redox-sensitive dye CM-H₂DCFDA at 37°C for 30 minutes.[3]

-

Stimulation: After washing with PBS, cells are stimulated with an ROS inducer, such as 100 µM hydrogen peroxide (H₂O₂).[3]

-

Fluorescence Measurement: CM-H₂DCFDA fluorescence is detected at excitation and emission wavelengths of 488 nm and 520 nm, respectively.[3]

Western Blot Analysis

-

Cell Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., p-p65, IκBα, Nrf2, p-JNK) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Caption: A generalized workflow for in vitro studies of this compound.

Conclusion

This compound exhibits a multi-targeted in vitro mechanism of action, primarily centered on its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPK, coupled with its inhibitory effects on cell proliferation and apoptosis, underscores its significant therapeutic potential. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to further explore and harness the pharmacological benefits of this promising natural compound. Further in vivo studies are warranted to translate these in vitro findings into clinical applications.

References

- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-wrinkle effect of magnesium lithospermate B from Salvia miltiorrhiza BUNGE: inhibition of MMPs via NF-kB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium lithospermate B improves pulmonary artery banding induced right ventricular dysfunction by alleviating inflammation via p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The protective effect of magnesium lithospermate B against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Monomethyl Lithospermate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid and its derivatives, a class of polyphenolic compounds predominantly found in the Lamiaceae and Boraginaceae plant families, have garnered significant scientific interest for their diverse pharmacological activities. Among these, monomethyl lithospermate derivatives are emerging as promising candidates for therapeutic development due to their potential antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as antineoplastic agents, particularly in the context of aggressive cancers like glioblastoma.

Quantitative Anticancer Data

The cytotoxic effects of 9"-lithospermic acid methyl ester have been evaluated against human glioblastoma cell lines, demonstrating significant inhibition of cell viability.

| Compound | Cell Line | IC50 Value | Reference |

| 9"-Lithospermic Acid Methyl Ester | U87 Glioblastoma | 9.8 µM | [1] |

| 9"-Lithospermic Acid Methyl Ester | T98 Glioblastoma | 13 µM | [1] |

| 9"-Lithospermic Acid Methyl Ester | T98 Glioblastoma | 34 µM | [2] |

Note: The discrepancy in IC50 values for the T98 cell line may be attributed to variations in experimental conditions.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method) [2][3][4]

-

Cell Culture: U87 and T98 glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of 9"-lithospermic acid methyl ester for a specified duration (e.g., 48 hours).

-

Cell Staining: After treatment, cells are harvested and stained with a Trypan Blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is determined using a hemocytometer or an automated cell counter.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry) [3][4]

-

Cell Treatment: Glioblastoma cells are treated with 9"-lithospermic acid methyl ester at its IC50 and twice its IC50 concentration for 48 hours.

-

Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to assess the effect of the compound on cell cycle progression.

Anti-inflammatory Activity

This compound derivatives have demonstrated potential in modulating inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

| Compound | Assay | Effect | Concentration | Cell/Animal Model | Reference |

| 9''-Methyl Lithospermate | Nitric Oxide (NO) and Cytokine Production | Modulation of production | Not specified | Stimulated Macrophages | [5] |

| Magnesium Lithospermate B | LPS-induced inflammatory cytokine expression | Dose-dependent inhibition | 10-100 µM | HMEC-1 cells | [6][7] |

| Magnesium Lithospermate B | LPS-impaired endothelial-dependent vasodilation | Dose-dependent restoration | 25-100 mg/kg (ip) | SD rats | [6][7] |

Experimental Protocols

In Vitro Anti-inflammatory Assay (Macrophage-based) [8]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

NF-κB Nuclear Translocation Assay (Immunofluorescence) [4][9]

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound followed by an inflammatory stimulus.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).

-

Microscopy: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. Nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant properties of lithospermic acid derivatives are a cornerstone of their biological activity. While specific quantitative data for monomethyl derivatives is limited, the general mechanisms are well-understood and can be assessed using standardized assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][10]

-

Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [3]

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time.

-

Absorbance Measurement: The absorbance is measured at 734 nm. A decrease in absorbance indicates scavenging of the ABTS radical.

-

Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: General workflow for antioxidant activity assays.

Nrf2 Activation Pathway

The antioxidant effects of many polyphenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Nuclear Translocation Assay (Western Blot) [6][11]

-

Cell Culture and Treatment: Cells are treated with the this compound derivative for various time points.

-

Nuclear and Cytoplasmic Extraction: The nuclear and cytoplasmic fractions of the cell lysates are separated.

-

Protein Quantification: The protein concentration in each fraction is determined.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for Nrf2. A secondary antibody conjugated to an enzyme is then used for detection.

-

Data Analysis: The levels of Nrf2 in the nuclear and cytoplasmic fractions are quantified to determine the extent of nuclear translocation.

Caption: Activation of the Nrf2 antioxidant response pathway.

Synthesis

Detailed protocols for the specific synthesis of various this compound derivatives are not widely published. However, 9"-lithospermic acid methyl ester has been isolated from natural sources such as Thymus thracicus Velen[3][4]. General methods for the methylation of carboxylic acids, such as fatty acids, can be adapted for the synthesis of these derivatives.

General Protocol for Methyl Ester Synthesis (Acid-Catalyzed)[12]

-

Dissolution: The parent lithospermic acid is dissolved in a suitable solvent (e.g., toluene).

-

Addition of Reagents: Methanol and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) are added to the solution.

-

Reaction: The mixture is heated (e.g., at 100°C for 1-1.5 hours or at 45°C overnight) to drive the esterification reaction.

-

Extraction: After cooling, water is added, and the methyl ester is extracted with an organic solvent (e.g., hexane).

-

Purification: The extracted product is purified using techniques such as column chromatography.

Conclusion

This compound derivatives represent a promising class of bioactive molecules with demonstrated anticancer and potential anti-inflammatory and antioxidant activities. The quantitative data for 9"-lithospermic acid methyl ester in glioblastoma cells provides a strong foundation for further preclinical development. While comprehensive quantitative data for other derivatives and activities are still needed, the established experimental protocols outlined in this guide provide a clear framework for future research. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and Nrf2 signaling pathways, further underscores their therapeutic potential. Continued investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound class is warranted to unlock their full potential in drug discovery and development.

References

- 1. raybiotech.com [raybiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Immunofluorescence assay [bio-protocol.org]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Lithospermate: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of monomethyl lithospermate, a derivative of a major water-soluble bioactive compound isolated from Salvia miltiorrhiza. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information on related compounds, such as lithospermic acid and other salvianolic acids, to provide a broader understanding of its physicochemical properties. This document is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a phenylpropanoid compound with the following molecular characteristics:

| Property | Value |

| Chemical Formula | C₂₈H₂₄O₁₂ |

| Molecular Weight | 552.5 g/mol |

| Physical Form | Powder |

| Purity | ≥ 98% |

Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Expected Solubility | Remarks |

| Water | Soluble | Salvianolic acids are known to be water-soluble components. |

| Methanol | Likely Soluble | Esterification of related salvianolic acids has been observed in methanol, suggesting solubility. |

| Ethanol | Likely Soluble | Commonly used as a solvent for related polyphenolic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common aprotic solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the following standard shake-flask method is recommended:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of sealed vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO).

-

Equilibration: Place the vials in a temperature-controlled shaker (e.g., at 25°C and 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound. Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

Stability Profile

Detailed stability studies specifically for this compound are not extensively reported. However, studies on the closely related salvianolic acid A provide insights into the potential degradation pathways.

Table 2: Inferred Stability of this compound under Various Conditions

| Condition | Expected Stability | Remarks and Potential Degradation Pathways |

| Acidic (low pH) | Moderate Stability | Related compounds like lithospermic acid B show maximum stability at pH 2.0. |

| Basic (high pH) | Low Stability | Salvianolic acid A degrades in strong basic solutions.[1] |

| Thermal | Low Stability | Thermal degradation of salvianolic acid A has been observed at elevated temperatures (e.g., 90°C in water).[2] |

| Photostability | Unknown | Photostability studies are recommended as polyphenolic compounds can be light-sensitive. |

| Oxidative | Low Stability | Salvianolic acid A is susceptible to degradation by oxidants.[1] |

| Humidity | Low Stability | High humidity can lead to the degradation of salvianolic acid A.[1] |

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

-

Acid and Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

-

Maintain the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the samples at appropriate time points and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified duration.

-

Analyze the samples at various time intervals.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C) for an extended period.

-

Also, subject a solution of the compound to elevated temperatures.

-

Analyze the samples at different time points.

-

-

Photostability:

-

Expose both the solid and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Protect a set of control samples from light.

-

Analyze both the exposed and control samples.

-

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, research on the closely related "Magnesium lithospermate B" (MLB) provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory and antioxidant effects.

NF-κB Signaling Pathway

MLB has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.

Nrf2 Signaling Pathway

MLB can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Conclusion

This compound is a promising bioactive compound, but a comprehensive understanding of its solubility and stability is crucial for its development as a therapeutic agent. This guide highlights the current knowledge gap regarding specific quantitative data for this molecule. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support formulation development and regulatory submissions. The elucidation of its involvement in key signaling pathways, such as NF-κB and Nrf2, underscores its therapeutic potential and warrants further investigation. Future studies should focus on generating robust, quantitative solubility and stability data to facilitate the translation of this compound from a research compound to a clinical candidate.

References

Isolation and purification of Monomethyl lithospermate from Salvia miltiorrhiza

An In-depth Technical Guide on the Isolation and Purification of Monomethyl Lithospermate from Salvia miltiorrhiza

This guide provides a comprehensive overview of the methodologies for isolating and purifying this compound, a bioactive compound from the medicinal plant Salvia miltiorrhiza (Danshen). The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and relevant biological pathways.

Introduction

Salvia miltiorrhiza, a perennial plant in the mint family, is a staple of traditional Chinese medicine. Its roots contain a variety of bioactive compounds, broadly classified as hydrophilic phenolic acids and lipophilic tanshinones. Among the phenolic acids, this compound and its derivatives have garnered significant scientific interest for their potential therapeutic properties, including antioxidant and cardiovascular-protective effects. The effective isolation and purification of these compounds are crucial for further pharmacological research and drug development. This document outlines established and advanced techniques for achieving high-purity this compound from its natural source.

Extraction Methodologies

The initial step in isolating this compound involves extracting the crude phenolic acid fraction from the dried roots of Salvia miltiorrhiza. Ethanol (B145695) reflux extraction is a widely adopted and effective method.

Optimized Ethanol Reflux Extraction Protocol

This protocol is based on optimized conditions for the extraction of phenolic acids from Salvia miltiorrhiza.

Materials and Equipment:

-

Dried and powdered roots of Salvia miltiorrhiza (60-mesh)

-

Ethanol (60% v/v)

-

Reflux extraction apparatus

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

-

Sample Preparation: Weigh the desired amount of powdered Salvia miltiorrhiza root.

-

Solvent Addition: Add the 60% ethanol solution to the powdered root material in a round-bottom flask. The recommended material-to-liquid ratio is 1:10 (w/v)[1].

-

Reflux Extraction: Heat the mixture to reflux and maintain for 1.5 hours[1].

-

Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times to maximize the yield of phenolic acids.

-

Concentration: Combine the filtrates from all three extractions and concentrate the solution using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous concentrate is the crude extract.

Purification Techniques

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves a combination of chromatography techniques.

Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective initial purification step to enrich the phenolic acid fraction.

Materials and Equipment:

-

Crude extract from the ethanol reflux step

-

AB-8 macroporous resin

-

Chromatography column

-

Ethanol solutions of varying concentrations (e.g., 40%)

-

Deionized water

Procedure:

-

Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it by washing with deionized water.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the prepared column. A sample solution concentration of 1.0 g/mL and a loading quantity of 0.15 g of dried extract per gram of resin have been reported as optimal[2].

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the adsorbed phenolic acids with a 40% ethanol solution. Collect the eluate in fractions[2].

-

Analysis: Analyze the collected fractions for the presence of the target compounds using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Combine the fractions containing the highest concentration of phenolic acids and concentrate the solution to yield an enriched extract. This process can achieve a total purity of phenolic acids and flavonoids of up to 40.83%[2].

High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is a high-resolution technique used in the final stages of purification to obtain high-purity this compound.

Materials and Equipment:

-

Enriched phenolic acid extract

-

Preparative HPLC system with a suitable detector (e.g., DAD)

-

Preparative C18 column

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.8% v/v acetic acid)[3]

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the enriched extract in the mobile phase and filter it through a 0.22 µm membrane filter.

-

Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from other components. A typical mobile phase consists of a gradient of acetonitrile and water, often with a modifier like acetic acid to improve peak shape[3].

-

Preparative Run: Scale up the analytical method to the preparative HPLC system. Inject the prepared sample onto the preparative C18 column.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound using an automated fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound as a solid powder.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing sample adsorption and degradation. It is a powerful tool for the preparative separation of natural products.

Materials and Equipment:

-

Enriched phenolic acid extract

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

-

HPLC system for fraction analysis

Procedure:

-

Solvent System Selection: Select a suitable two-phase solvent system that provides an appropriate partition coefficient (K) for this compound. A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a ratio of 6:5:6:5 (v/v/v/v) has been successfully used for the separation of flavonoids from a different plant and can be a starting point for optimization[4].

-

HSCCC System Preparation: Fill the multilayer coil column of the HSCCC instrument with the stationary phase. Then, rotate the column at a specific speed (e.g., 800 rpm) while pumping the mobile phase at a set flow rate (e.g., 1.5 mL/min)[4].

-

Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Elution and Fraction Collection: Continuously pump the mobile phase and collect the eluent in fractions.

-

Analysis and Recovery: Analyze the fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the extraction and purification of phenolic acids from Salvia miltiorrhiza.

Table 1: Optimized Ethanol Reflux Extraction Parameters

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 60% | [1] |

| Material-to-Liquid Ratio | 1:10 | [1] |

| Reflux Time | 1.5 hours | [1] |

Table 2: Macroporous Resin Purification Parameters and Results

| Parameter | Value | Reference |

| Resin Type | AB-8 | [2] |

| Sample Concentration | 1.0 g/mL | [2] |

| Sample Loading | 0.15 g dried extract / g resin | [2] |

| Elution Solvent | 40% Ethanol | [2] |

| Total Purity (Phenolic Acids & Flavonoids) | 40.83% | [2] |

Experimental Workflows and Signaling Pathways

Visual diagrams are provided below to illustrate the experimental workflow for the isolation and purification of this compound and a relevant biological signaling pathway.

This compound and its close derivative, magnesium lithospermate B (MLB), have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the MLB-mediated activation of the Nrf2 pathway, which leads to the inhibition of NF-κB, a central regulator of inflammation.

Conclusion

The isolation and purification of this compound from Salvia miltiorrhiza is a multi-step process that requires careful optimization of extraction and chromatography techniques. The methodologies outlined in this guide, from ethanol reflux extraction to advanced purification methods like preparative HPLC and HSCCC, provide a solid framework for obtaining this bioactive compound in high purity. The elucidated signaling pathways highlight the therapeutic potential of this compound, underscoring the importance of its efficient isolation for continued research and development in the pharmaceutical industry.

References

- 1. [Purification and fingerprinting development of Salvia miltiorrhiza Bunge by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104224811A - Salvia miltiorrhiza medicine and preparation method thereof - Google Patents [patents.google.com]

- 3. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Lithospermate: A Technical Guide to its Anti-inflammatory Effects on Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl lithospermate, predominantly studied in its salt form, Magnesium Lithospermate B (MLB), is a bioactive polyphenolic acid derived from Salvia miltiorrhiza. It has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying MLB's anti-inflammatory effects, with a specific focus on its modulation of key signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades it influences.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. The search for novel anti-inflammatory agents with targeted mechanisms of action is a critical area of drug discovery. This compound, and specifically its magnesium salt, has emerged as a promising candidate due to its ability to modulate multiple signaling pathways central to the inflammatory response. This guide will explore its effects on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as its interplay with the antioxidant Nrf2 pathway.

Quantitative Data on Anti-inflammatory Effects

This compound (as Magnesium Lithospermate B) has been shown to inhibit the production and expression of various pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Magnesium Lithospermate B (MLB)

| Target | Cell Line | Inducer | MLB Concentration | Observed Effect | Citation |

| Cytokines | |||||

| ICAM1, VCAM1, TNF-α (mRNA) | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of expression. | [1][2] |

| IL-2, IL-4, TNF-α, IFN-γ | Human peripheral T-cells | PMA + ionomycin | Not specified | Inhibition of production. | [3] |

| TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | LPS (1 µg/mL) | Not specified | Significant decrease in secretion. | [4] |

| Signaling Proteins | |||||

| p-p65 (Ser536) | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition of phosphorylation. | [1] |

| IκBα degradation | HMEC-1 | LPS (1 µg/mL) | 10-100 µM | Dose-dependent inhibition. | [1] |

| p-JNK | FVB mouse hippocampal neurons | Amyloid β (1-42) | 50 µg/mL | Reversal of increased phosphorylation. | [5] |

| p-p38 MAPK | Macrophages | Substance P | Not specified | Reversal of increased phosphorylation. | |

| p-Jak2, p-Stat3 | RAW 264.7 cells | LPS (1 µg/mL) | Not specified | Significant dose-dependent decrease in phosphorylation. | |

| Enzymes | |||||

| COX-2, iNOS | Human skin fibroblasts | UVB irradiation | Not specified | Significant reduction in protein levels. | [6] |

Table 2: In Vivo Efficacy of Magnesium Lithospermate B (MLB)

| Animal Model | Inflammatory Stimulus | MLB Dosage | Measured Parameter | Result | Citation | | --- | --- | --- | --- | --- | | | Sprague-Dawley Rats | Myocardial Ischemia/Reperfusion | 15, 30, 60 mg/kg | Serum TNF-α | Reduced to 97.36 pg/ml (60 mg/kg) |[7] | | | | | Serum IL-1β | Reduced to 93.35 pg/ml (60 mg/kg) |[7] | | | | | Serum IL-6 | Reduced to 96.84 pg/ml (60 mg/kg) |[7] | | | | | Myocardial Infarct Size | Reduced to 22.5% (60 mg/kg) |[7] | | | | | p-NF-κB expression | Reduced to 0.87 (arbitrary units) (60 mg/kg) |[7] | | | | | p-IκBα expression | Reduced to 0.96 (arbitrary units) (60 mg/kg) |[7] | | Sprague-Dawley Rats | LPS (10 mg/kg, ip) | 25-100 mg/kg, ip | Endothelial-dependent vasodilation | Dose-dependently restored. |[1][2] | | | | | Leukocyte adhesion | Attenuated. |[1][2] | | | | | Vascular leakage | Decreased. |[1][2] | | C57BL/6J Mice | High-Fat Diet | Not specified | Serum IL-6 and TNF-α | Significantly decreased. |[4] | | Aged Rats (20-month-old) | Aging | 5 or 10 mg/kg/day, ip | Renal COX-2 and iNOS expression | Dose-dependent reduction. |[8] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting several key intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. MLB has been shown to inhibit this pathway through multiple mechanisms:

-

Inhibition of IκBα Degradation: MLB prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][3] This leads to the retention of the NF-κB p50/p65 heterodimer in an inactive state.

-

Reduced Nuclear Translocation of p65: By stabilizing IκBα, MLB effectively reduces the translocation of the active p65 subunit into the nucleus.[3][5]

-

Decreased IKK Activity: MLB has been reported to decrease the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[3]

MAPK Signaling Pathway

The MAPK family, including JNK, ERK, and p38, plays a crucial role in cellular responses to a variety of stressors, including inflammation. MLB has been shown to selectively inhibit components of this pathway.[3] It has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPK, thereby suppressing downstream inflammatory events.[5]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs become activated, phosphorylate the receptor, and subsequently phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes. MLB has been shown to inhibit the activation of the JAK2-STAT3 signaling pathway, thereby reducing the expression of inflammatory mediators.

Nrf2 Pathway Activation

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. MLB has been shown to activate Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes.[1] Importantly, Nrf2 activation has been demonstrated to be essential for MLB's inhibition of NF-κB, suggesting a crosstalk between these two pathways. The activation of Nrf2 by MLB is mediated by upstream kinases such as PKC and PI3K/Akt.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or MLB) for 1-2 hours.

-

-

Induction of Inflammation:

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Cytokine ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

References

- 1. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

- 7. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-regulation of oxidative stress and COX-2 and iNOS expressions by dimethyl lithospermate in aged rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the antineoplastic activity of 9″-Lithospermic acid methyl ester in glioblastoma cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Glioblastoma multiforme (GBM) stands as one of the most formidable challenges in oncology, characterized by its aggressive nature and profound resistance to conventional therapies. The quest for novel therapeutic agents has led researchers to explore natural compounds with potential antineoplastic properties. Among these, 9″-Lithospermic acid methyl ester (9″-LAME), a derivative of Lithospermic Acid found in plants like Thymus thracicus Velen, has emerged as a promising candidate.[1][2] This technical guide provides an in-depth overview of the antineoplastic activity of 9″-LAME against glioblastoma cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Quantitative Data Summary

The cytotoxic and anti-migratory effects of 9″-Lithospermic acid methyl ester have been evaluated in the human glioblastoma cell lines U87 and T98. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) at 72h | Assay Method |

| U87 | 34 | Trypan Blue Exclusion Assay |

| T98 | 68 | Trypan Blue Exclusion Assay |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of 9″-Lithospermic Acid Methyl Ester on Cell Cycle Distribution in Glioblastoma Cell Lines (72h treatment)

| Cell Line | Treatment | Sub-G0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| U87 | Control | 0.7 ± 0.1 | 75.4 ± 2.3 | 18.1 ± 1.5 | 5.8 ± 0.9 |

| IC50 (34 µM) | 3.2 ± 0.5 | 65.1 ± 1.9* | 27.0 ± 1.7 | 4.7 ± 0.6 | |

| 2xIC50 (68 µM) | 5.8 ± 0.8 | 60.3 ± 2.1 | 29.5 ± 2.0 | 4.4 ± 0.5 | |

| T98 | Control | 0.5 ± 0.1 | 78.2 ± 2.5 | 17.3 ± 1.4 | 4.0 ± 0.4 |

| IC50 (68 µM) | 2.1 ± 0.4 | 70.5 ± 2.2* | 23.8 ± 1.6 | 3.6 ± 0.3 | |

| 2xIC50 (136 µM) | 4.2 ± 0.6 | 65.8 ± 2.4 | 26.1 ± 1.8 | 3.9 ± 0.4 |

Data are expressed as mean ± SD from three independent experiments. * p < 0.05; ** p < 0.001 compared to control.

Table 3: Effect of 9″-Lithospermic Acid Methyl Ester on Glioblastoma Cell Migration

| Cell Line | Treatment | Outcome | Assay Method |

| U87 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. | Scratch Wound Healing Assay |

| T98 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. | Scratch Wound Healing Assay |

Proposed Mechanism of Action and Signaling Pathway

9″-Lithospermic acid methyl ester has been shown to inhibit proliferation, induce cell death, and impede the migration of glioblastoma cells.[1][2][3] The underlying mechanism is proposed to involve the induction of S-phase cell cycle arrest and an accumulation of cells in the sub-G0/G1 phase, which is indicative of apoptosis.[3] A key signaling pathway implicated in these effects is the cyclic AMP (cAMP) pathway. In glioblastoma, elevated intracellular cAMP levels are associated with the induction of apoptosis. It is hypothesized that 9″-LAME may modulate adenylate cyclase or other components of the cAMP signaling cascade, leading to an increase in cAMP levels that ultimately promotes apoptosis in glioblastoma cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assays

1. Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.

-

Materials:

-

Glioblastoma cells (U87, T98)

-

Complete culture medium

-

9″-Lithospermic acid methyl ester (dissolved in a suitable solvent, e.g., DMSO)

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

-

-

Protocol:

-

Seed glioblastoma cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 9″-LAME for the desired time period (e.g., 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After treatment, detach the cells using trypsin-EDTA and resuspend them in complete medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

-

2. Crystal Violet Staining: This assay is used to assess cell viability by staining the DNA and proteins of adherent cells.

-

Materials:

-

Treated glioblastoma cells in a multi-well plate

-

PBS

-

Fixing solution (e.g., 4% paraformaldehyde)

-

0.5% Crystal Violet solution

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

-

-

Protocol:

-

After treating the cells with 9″-LAME, gently wash the cells with PBS.

-

Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.

-

Remove the fixative and allow the plate to air dry.

-

Add 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding the solubilization solution to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3]

-

Materials:

-

Treated glioblastoma cells

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest treated cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing.

-

Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

-

Cell Migration Assay

Scratch Wound Healing Assay: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[3]

-

Materials:

-

Glioblastoma cells

-

Complete culture medium

-

Sterile pipette tip (p200 or p1000)

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Gently wash with PBS to remove detached cells.

-

Replace the medium with fresh medium containing 9″-LAME at the desired concentrations.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

-

The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software.

-

Visualizing the Investigation

Experimental Workflow

The following diagram illustrates the general experimental workflow for investigating the antineoplastic activity of 9″-Lithospermic acid methyl ester.

Logical Framework of the Investigation

Conclusion

9″-Lithospermic acid methyl ester demonstrates significant antineoplastic activity against glioblastoma cells in vitro. Its ability to reduce cell viability, induce cell cycle arrest and apoptosis, and inhibit cell migration highlights its potential as a lead compound for the development of novel anti-glioblastoma therapies.[1][2][3] Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways involved, and to evaluate its efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the collective effort to find more effective treatments for this devastating disease.

References

The Metabolic Fate of Monomethyl Lithospermate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monomethyl lithospermate, a significant metabolite of lithospermic acid B (LSB), undergoes further biotransformation in vivo, primarily through sequential O-methylation. This process, catalyzed by catechol-O-methyltransferase (COMT), results in the formation of di- and trimethylated derivatives. This guide provides a comprehensive overview of the metabolic cascade of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and pharmacological activity.

Introduction to Lithospermic Acid B and its Methylated Metabolites

Lithospermic acid B (LSB) is a polyphenolic compound found in Danshen (the dried root of Salvia miltiorrhiza) and is known for its various pharmacological activities. However, its therapeutic potential is often limited by its pharmacokinetic properties. In vivo, LSB undergoes extensive metabolism, with O-methylation being the principal pathway.[1] This metabolic process, mediated by the enzyme catechol-O-methyltransferase (COMT), leads to the formation of several methylated metabolites, including monomethyl, dimethyl, and trimethyl lithospermate.[1][2] this compound, specifically 3'-monomethyl-lithospermic acid (M1), is a primary and significant metabolite observed in both serum and bile following the administration of LSB.[1][3]

Primary Metabolites of this compound in vivo

In vivo studies in rats have demonstrated that the metabolism of lithospermic acid B is a sequential process.[2] This indicates that this compound is not the final metabolic product but rather an intermediate that is further metabolized. The primary metabolites of this compound are subsequently formed di- and trimethylated species of lithospermic acid B.[2]

Incubation of 3-monomethyl-lithospermic acid B (M1) with rat hepatic cytosol in the presence of the methyl donor S-adenosyl-l-methionine has been shown to produce other methylated metabolites, confirming its role as a metabolic intermediate.[2] The major di- and trimethylated metabolites identified are:

-

3,3'''-dimethyl-lithospermic acid B (M2) [2]

-

3,3''-dimethyl-lithospermic acid B [2]

-

3,3'',3'''-trimethyl-lithospermic acid B [2]

Quantitative Data on Metabolite Formation and Excretion

The following tables summarize key quantitative data from in vivo studies in rats, illustrating the extent of methylation and the primary route of excretion for lithospermic acid and its methylated metabolites.

Table 1: Biliary Recovery of Lithospermic Acid and its Methylated Metabolites in Rats [3]

| Compound | Intravenous Administration (Total Recovery %) | Oral Administration (Total Recovery %) |

| Lithospermic Acid (LA) | 0.46 | 0.00 |

| 3'-monomethyl-lithospermic acid (M1) | 17.23 | 0.10 |

| 3',3''-dimethyl-lithospermic acid (M2) | 57.67 | 4.16 |

| Total Recovery | 75.36 | 4.26 |

Table 2: Total Biliary Recovery of Four Methylated Metabolites After Administration of Magnesium Lithospermate B (MLB) in Rats [2]

| Route of Administration | Dose | Total Biliary Recovery (after 30h) |

| Intravenous | 4 mg/kg | 95.5 ± 2.4% |

| Oral | 100 mg/kg | 5.5 ± 0.7% |

Note: The four metabolites include one monomethyl, two dimethyl, and one trimethyl-lithospermic acid B.[2]

Experimental Protocols

In vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[3]

-

Drug Administration: Lithospermic acid or its salts are administered intravenously (e.g., via the femoral vein) or orally (e.g., by gavage).[2][3]

-

Sample Collection: Blood samples are collected from the jugular vein at various time points. Bile is collected via cannulation of the bile duct.[3]

-

Sample Preparation: Serum is obtained by centrifuging blood samples. Bile samples may be used directly or after dilution. Protein precipitation is often performed on serum samples using agents like acetonitrile.

-

Analytical Method: Quantification of the parent compound and its metabolites is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This allows for sensitive and specific detection of each compound.

In vitro Metabolism Study using Rat Hepatic Cytosol

-

Preparation of Hepatic Cytosol: Rat livers are homogenized in a buffer solution and then centrifuged at high speed to separate the cytosolic fraction.

-

Incubation: The hepatic cytosol is incubated with the substrate (e.g., lithospermic acid B or this compound) in the presence of a cofactor, S-adenosyl-l-methionine (SAM), which acts as the methyl group donor for the COMT-catalyzed reaction.[2]

-

Reaction Termination and Analysis: The reaction is stopped, typically by adding a cold organic solvent. The mixture is then centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.[2]

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Lithospermic Acid B

The following diagram illustrates the sequential O-methylation of lithospermic acid B, highlighting the position of this compound as an intermediate.

Experimental Workflow for In vivo Metabolite Analysis

This diagram outlines the typical workflow for studying the in vivo metabolism of this compound.

Conclusion

The in vivo metabolism of this compound is characterized by its role as an intermediate in a sequential O-methylation pathway. The primary metabolites are di- and trimethylated derivatives of lithospermic acid B. This extensive metabolism, coupled with biliary excretion, significantly influences the pharmacokinetic profile and systemic exposure of lithospermic acid B and its metabolites. A thorough understanding of these metabolic transformations is essential for the continued development and optimization of therapeutic agents derived from Salvia miltiorrhiza. Future research should focus on the specific pharmacological activities of each methylated metabolite to fully elucidate their contribution to the overall therapeutic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the role of Monomethyl lithospermate as a PPARβ/δ agonist

An In-Depth Technical Guide to Monomethyl Lithospermate as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. As a ligand-activated transcription factor, PPARβ/δ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. This technical guide provides a comprehensive overview of this compound and its closely related analogue, Magnesium lithospermate B (MLB), as agonists of PPARβ/δ. Drawing upon preclinical research, this document details the mechanism of action, downstream signaling pathways, and potential therapeutic implications. Furthermore, it presents quantitative data in a structured format, outlines key experimental protocols for studying PPARβ/δ agonism, and provides visual representations of the core biological processes and workflows.

Introduction to PPARβ/δ

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors function as ligand-inducible transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

While PPARα and PPARγ are well-established targets for drugs treating dyslipidemia and type 2 diabetes, respectively, PPARβ/δ has garnered increasing interest for its diverse physiological roles. PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal and cardiac muscle, as well as the regulation of blood glucose and cholesterol levels.[1] Activation of PPARβ/δ is associated with improved insulin (B600854) sensitivity, increased fatty acid catabolism, and anti-inflammatory effects, making it a promising target for the development of novel therapeutics for metabolic syndrome, obesity, and inflammatory disorders.[2][3][4]

This compound and Magnesium Lithospermate B as PPARβ/δ Agonists

This compound is a derivative of lithospermic acid. Much of the current research has focused on a closely related and more widely studied compound, Magnesium lithospermate B (MLB), a primary active component of Salvia miltiorrhiza.[5] Preclinical studies have identified MLB as a biological agonist of PPARβ/δ.[5][6]

Mechanism of Action